molecular formula C7H7BrN2O2 B11876033 6-Bromo-2-methoxynicotinamide CAS No. 1246765-36-5

6-Bromo-2-methoxynicotinamide

Cat. No.: B11876033
CAS No.: 1246765-36-5
M. Wt: 231.05 g/mol
InChI Key: AEWWBKBRONIXSX-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxynicotinamide is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol It is a derivative of nicotinamide, featuring a bromine atom at the 6th position and a methoxy group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxynicotinamide typically involves the bromination of 2-methoxynicotinamide. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various substituted nicotinamides.

Industrial Production Methods: . These services ensure the compound is produced with high purity and consistency, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methoxynicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and oxygen atoms in the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-methoxy-6-methoxynicotinamide.

Scientific Research Applications

6-Bromo-2-methoxynicotinamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on various biological pathways and processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the modulation of specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxynicotinamide involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is believed to modulate certain biological pathways by binding to target proteins or enzymes. This interaction can lead to changes in cellular processes, making it a valuable compound for studying various biochemical mechanisms .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methoxynicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Its methoxy group at the 2nd position and bromine atom at the 6th position make it a versatile compound for various research applications .

Properties

CAS No.

1246765-36-5

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

6-bromo-2-methoxypyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-4(6(9)11)2-3-5(8)10-7/h2-3H,1H3,(H2,9,11)

InChI Key

AEWWBKBRONIXSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Br)C(=O)N

Origin of Product

United States

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